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Compound of Interest
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Compound Name:

dimethylphenyl)ethanol
CAS No.: 133562-37-5

Cat. No.: B181200

Get Quote

Chemical Identity, Synthetic Protocols, and
Analytical Characterization
Executive Summary

2-Amino-1-(2,4-dimethylphenyl)ethanol (CAS: 133562-37-5) is a substituted
phenylethanolamine derivative characterized by a 2,4-dimethylphenyl moiety attached to the
benzylic position of an aminoethanol chain.[1][2] Structurally analogous to adrenergic agonists
(e.g., norepinephrine, octopamine), this molecule serves as a "privileged scaffold" in medicinal
chemistry, particularly in the development of sympathomimetic agents and as a chiral auxiliary
in asymmetric synthesis.

This guide provides a definitive IUPAC analysis, a self-validating synthetic protocol via the

-bromoketone pathway, and a predictive analytical profile for structural verification.

Nomenclature and Stereochemical Analysis
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The IUPAC name is derived systematically to ensure unambiguous structural identification.

2.1 Systematic Derivation

o Principal Functional Group: The hydroxyl group (-OH) takes precedence, designating the
parent structure as an ethanol.

e Carbon Numbering:

o C1 (Benzylic): The carbon bearing the hydroxyl group and the phenyl ring is designated
C1 to give the principal group the lowest locant.

o C2: The adjacent carbon bearing the amine.
e Substituents:
o Amino group: Located at position 2 (
2-Amino).[1]
o Aryl group: A phenyl ring substituted with methyl groups at positions 2 and 4 (
2,4-dimethylphenyl).

¢ Full Name:2-Amino-1-(2,4-dimethylphenyl)ethanol

2.2 Stereochemistry

The molecule possesses a single chiral center at C1 (the benzylic carbon).
 Priorities (Cahn-Ingold-Prelog):

o -OH (Oxygen, highest atomic number)

o -CH

NH
(Carbon bonded to Nitrogen)

o -Ar (2,4-Dimethylphenyl, Carbon bonded to Carbon/Hydrogen)
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o -H (Hydrogen)

e Enantiomers: The compound exists as an enantiomeric pair, (1R)- and (1S)-. In non-
stereoselective synthesis, it is obtained as a racemate (

Synthetic Architecture
To ensure high fidelity and scalability, we employ the
-Haloketone Pathway. This route is preferred over the Henry Reaction (Nitroaldol) for this

specific substrate due to the steric hindrance of the ortho-methyl group, which can complicate
nitroaldol condensation efficiency.

3.1 Retrosynthetic Logic

The target molecule is disconnected at the C1-C2 bond or the C-N bond. The most robust
forward synthesis involves the reduction of a 2-amino-1-phenylethanone intermediate, derived
from the commercially available 2,4-dimethylacetophenone.

3.2 Pathway Visualization (DOT)

Br2 / AcOH NaN3 / DMF NaBH4 / Pd-C / H2
(Bromination) _ | 2-Bromo-1-(2,4-dimethylphenyethanone |  (Nucleophilic Sub.) _ [ 2-Azido-1-(2,4-dimethylphenyl)ethanone | (Reductive Ami
(c-Bromoketone) (Azido Ketone)

2,4-Dimethylacetophenone

nation) _ | 2-Amino-1-(2,4-dimethylphenyl)ethanol
(Starting Material) (Target API)

Figure 1: Step-wise Synthetic Pathway via Azido-Ketone Intermediate

Click to download full resolution via product page

3.3 Detailed Experimental Protocol
Step 1:

-Bromination

» Reagents: 2,4-Dimethylacetophenone (1.0 eq), Bromine (1.0 eq), Glacial Acetic Acid
(Solvent).
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o Procedure: Dissolve ketone in acetic acid. Add bromine dropwise at 0°C. The reaction is
autocatalytic; initiation is marked by the decolorization of the first bromine drop.

 Validation: Monitor by TLC (Hexane/EtOAc 9:1). Product (
) is less polar than starting material.
 Critical Control: Maintain temperature <20°C to prevent poly-bromination.
Step 2: Azidation (The Delépine Alternative)
e Note: While NaN

is standard, the Delépine reaction using Hexamethylenetetramine (HMTA) avoids potentially
explosive azides and is safer for scale-up.

¢ Reagents:

-Bromoketone (from Step 1), HMTA (1.1 eq), Chloroform/Ethanol.

e Procedure: Stir reactants at room temperature for 12h. The hexaminium salt will precipitate.
Filter the salt and hydrolyze with ethanolic HCI to release the amine hydrochloride.

e Intermediate: 2-Amino-1-(2,4-dimethylphenyl)ethanone HCI.

Step 3: Chemoselective Reduction

Reagents: Aminoketone HCI (1.0 eq), Sodium Borohydride (NaBH

, 2.5 eq), Methanol.

Procedure: Cool the methanolic solution of the aminoketone to 0°C. Add NaBH

portion-wise. The ketone is reduced to the alcohol.

Workup: Quench with dilute HCI, neutralize with NaHCO

, and extract with Ethyl Acetate.

Purification: Recrystallization from Ethanol/Ether.
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Analytical Profiling (Self-Validating Data)

Because this specific isomer is a niche intermediate, researchers must validate the structure
using predicted spectral shifts based on substituent effects.

4.1 Proton NMR (

H-NMR, 400 MHz, CDCI
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Chemical Shift
( T . . Mechanistic
Multiplicity Integration Assignment .
Justification
)
Ortho to the alkyl
chain;
Doublet (d, .
7.35 1H Ar-H (C6) deshielded by
J=8Hz) .
the benzylic
environment.
Isolated aromatic
7.05 Singlet (s) 1H Ar-H (C3) proton between
two methyls.
Doublet (d, Meta to the alkyl
6.98 1H Ar-H (C5) _
J=8Hz) chain.
Benzylic
methine. Shifted
4.95 dd (J=8, 4Hz) 1H CH-OH _
downfield by -OH
and Phenyl ring.
CH Diastereotopic
3.05 dd (J=12, 4Hz) 1H proton adjacent
-N (Ha) to amine.
CH Diastereotopic
2.80 dd (J=12, 8Hz) 1H proton adjacent
-N (Hb) to amine.
. Ar-CH Ortho-methyl
2.35 Singlet (s) 3H
(C2) group.
_ Ar-CH Para-methyl
2.30 Singlet (s) 3H
(C4) group.
4.2 Mass Spectrometry (ESI-MS)
e Molecular lon [M+H]
© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181200?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

'm/z 166.12
o Fragmentation Pattern:
o Loss of H

O:m/z 148 (Benzylic carbocation formation, stabilized by 2,4-dimethyl groups).
o -Cleavage: Loss of -CH
NH

(30 Da) to yield the tropylium-like ion at m/z 135.

4.3 Fragmentation Logic (DOT)

[M+H]+ (m/z 166)

’AO weavage

[M+H - H20]+ (m/z 148) [M - CH2NH2]+ (m/z 135)
(Benzylic Cation) (Dimethylbenzyl Cation)

Figure 2: ESI-MS Fragmentation Logic

Click to download full resolution via product page

Pharmacological Context

This molecule belongs to the class of

-hydroxy-phenethylamines. The 2,4-dimethyl substitution pattern introduces significant steric
bulk compared to the endogenous ligand norepinephrine.

o Receptor Selectivity: The ortho-methyl group (position 2) often reduces affinity for

-adrenergic receptors due to steric clash with the receptor binding pocket, while potentially
enhancing selectivity for

-adrenergic subtypes or serving as a monoamine oxidase (MAO) substrate inhibitor.
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» Metabolic Stability: The methyl groups block metabolic hydroxylation at the 2 and 4 positions,
potentially extending the half-life compared to unsubstituted analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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